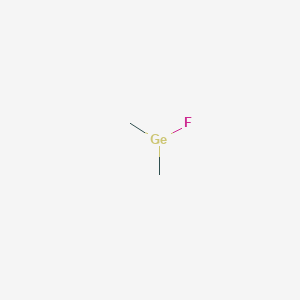
Fluorodimethyl-germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro(dimethyl)germane is an organogermanium compound with the molecular formula C2H7FG It is a derivative of germane, where two hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of fluoro(dimethyl)germane may involve the use of specialized equipment to handle the reactive fluorinating agents and to maintain the required reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Fluoro(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other oxidized species.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
科学的研究の応用
Fluoro(dimethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activity and its effects on cellular processes.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing thin films and in the production of specialized materials with unique properties.
作用機序
The mechanism by which fluoro(dimethyl)germane exerts its effects involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The presence of the germanium atom allows for unique coordination chemistry and the formation of stable complexes with other molecules.
類似化合物との比較
Dimethylgermane (C2H8Ge): Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorogermane (GeH3F): Contains a fluorine atom but lacks the methyl groups, leading to different chemical behavior.
Trimethylgermane (C3H9Ge): Contains three methyl groups and no fluorine, resulting in different physical and chemical properties.
Uniqueness: Fluoro(dimethyl)germane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other organogermanium compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C2H6FGe |
|---|---|
分子量 |
121.70 g/mol |
InChI |
InChI=1S/C2H6FGe/c1-4(2)3/h1-2H3 |
InChIキー |
LXRSEKYTLGGYFW-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
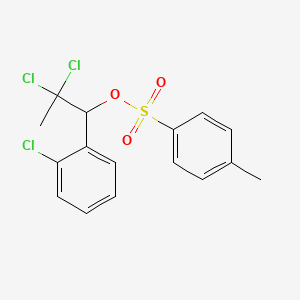
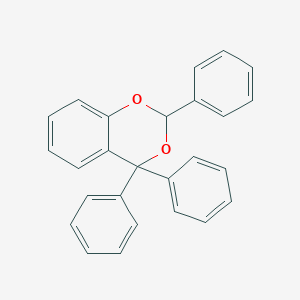

![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
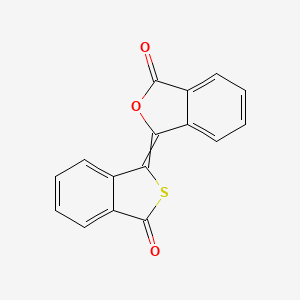
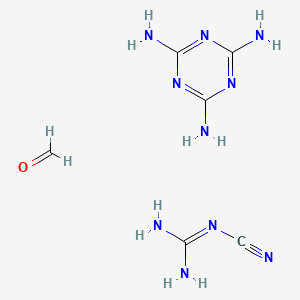

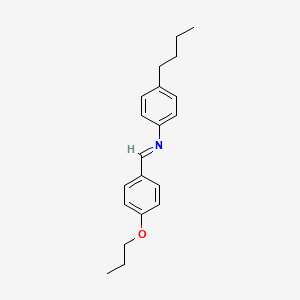
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
